molecular formula C17H23NO B11966542 Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- CAS No. 101598-36-1

Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-

Cat. No.: B11966542
CAS No.: 101598-36-1
M. Wt: 257.37 g/mol
InChI Key: NTWLHHBGBISWLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine with benzoyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or ether, and the product is purified by recrystallization from methanol/water mixtures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) pathways . The compound may enhance GABAergic transmission, leading to increased inhibitory effects in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- is unique due to its specific bicyclic structure and the presence of the benzamide group. This combination imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.

Properties

CAS No.

101598-36-1

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide

InChI

InChI=1S/C17H23NO/c1-16(2)13-9-10-17(16,3)14(11-13)18-15(19)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,19)

InChI Key

NTWLHHBGBISWLH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(C2)NC(=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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